N-[4-(trifluoromethyl)benzyl]cyclopropanamine
CAS No.: 643007-99-2
Cat. No.: VC6088323
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.68
* For research use only. Not for human or veterinary use.
![N-[4-(trifluoromethyl)benzyl]cyclopropanamine - 643007-99-2](/images/structure/VC6088323.png)
Specification
CAS No. | 643007-99-2 |
---|---|
Molecular Formula | C11H13ClF3N |
Molecular Weight | 251.68 |
IUPAC Name | N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine;hydrochloride |
Standard InChI | InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10;/h1-4,10,15H,5-7H2;1H |
Standard InChI Key | XHGQBWXOAHADHL-UHFFFAOYSA-N |
SMILES | C1CC1NCC2=CC=C(C=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine . Alternative nomenclature includes N-cyclopropyl-4-(trifluoromethyl)benzylamine and cyclopropyl-(4-trifluoromethyl-benzyl)-amine . A comprehensive list of synonyms is provided in Table 1.
Table 1: Synonyms of N-[4-(Trifluoromethyl)benzyl]cyclopropanamine
Molecular Structure and Stereoelectronic Properties
The molecule comprises a cyclopropane ring directly bonded to an amine group, which is further connected to a benzyl moiety substituted with a trifluoromethyl (-CF) group at the 4-position (Figure 1). The cyclopropane ring introduces significant ring strain, enhancing reactivity in cycloaddition and ring-opening reactions . The -CF group exerts strong electron-withdrawing effects, influencing the compound’s polarity, lipophilicity (: 2.8), and metabolic stability .
Structural Highlights:
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Cyclopropane Ring: Bond angles of 60° create high strain energy (~27 kcal/mol), favoring participation in [2+1] cycloadditions .
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Trifluoromethyl Group: The -CF substituent increases oxidative stability and alters -stacking interactions in biological systems .
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Amine Functionality: The primary amine serves as a nucleophilic site for derivatization, enabling the synthesis of salts (e.g., hydrochloride) for improved solubility .
Synthesis and Manufacturing Processes
Primary Synthetic Routes
The synthesis of N-[4-(trifluoromethyl)benzyl]cyclopropanamine typically involves multi-step sequences starting from 4-(trifluoromethyl)benzyl bromide or chloride. A patented method (WO2013113915A1) outlines the following optimized pathway :
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Grignard Reaction: 4-(Trifluoromethyl)benzyl bromide reacts with cyclopropylamine in the presence of i-propylmagnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at 5–10°C.
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Acid Quenching: The intermediate is treated with sulfuric acid (20–25°C) to protonate the amine.
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Catalytic Hydrogenation: Palladium on carbon (Pd/C) in methanol under 2–20 bar H pressure yields the final product with >95% purity .
Key Reaction Parameters:
Alternative Methodologies
A Suzuki coupling approach has been explored for scalability, utilizing 4-bromomethyl-1-cyclohexyl-2-trifluoromethylbenzene and cyclopropylboronic acid in the presence of Pd(PPh) . This method reduces byproduct formation but requires rigorous control of reaction temperature (90–110°C) and base selection (cesium carbonate) .
Physicochemical Properties
Thermodynamic and Spectroscopic Data
Table 2: Physicochemical Properties
Spectroscopic Characteristics:
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H NMR (400 MHz, CDCl): δ 7.62 (d, Hz, 2H, ArH), 7.48 (d, Hz, 2H, ArH), 3.82 (s, 2H, CH), 2.10–2.05 (m, 1H, cyclopropane), 1.10–1.02 (m, 4H, cyclopropane) .
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C NMR: δ 144.2 (q, Hz, CF), 128.9 (ArC), 125.6 (q, Hz, CF), 47.8 (CH), 25.3 (cyclopropane), 8.1 (cyclopropane) .
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s amine and trifluoromethyl groups make it a key precursor in protease inhibitors and kinase modulators. For example, it has been utilized in the synthesis of:
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Anticancer Agents: Derivatives inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC values <100 nM .
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Antiviral Compounds: Structural analogs demonstrate activity against hepatitis C virus (HCV) NS5A protein (EC: 0.3 μM) .
Material Science Applications
Incorporation into liquid crystalline polymers enhances thermal stability (decomposition temperature >300°C) and dielectric anisotropy (: +12.3) .
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